molecular formula C20H25NO5S B2453141 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one CAS No. 1797848-00-0

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one

Cat. No.: B2453141
CAS No.: 1797848-00-0
M. Wt: 391.48
InChI Key: ZPDDPVGAQJYTJY-UHFFFAOYSA-N
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Description

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C20H25NO5S and its molecular weight is 391.48. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Furan derivatives and azetidin-2-ones, compounds related to the chemical , have been extensively studied for their roles in the synthesis of heterocyclic compounds. These compounds serve as key intermediates in the creation of complex molecular structures with potential biological activities. For instance, azetidin-2-ones based on a trimethoxyphenyl core have been described for their antimitotic properties, highlighting the importance of these structures in medicinal chemistry research (Twamley, O’Boyle, & Meegan, 2020).

Antibacterial and Antifungal Activities

Compounds incorporating azetidinone and furan units have been synthesized and tested for their antibacterial and antifungal activities. These studies contribute to the discovery of new antimicrobial agents. For example, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives exhibited significant antimicrobial properties (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014). Such research underscores the potential of incorporating sulfonyl and furan components into heterocyclic frameworks for developing new therapeutic agents.

Novel Synthesis Methods

Research into furan and sulfonyl-containing compounds also explores novel synthesis methods for heterocycles. A study on the sulfone-based strategy for preparing disubstituted furan derivatives demonstrates the versatility of these compounds in organic synthesis, enabling the creation of structurally diverse molecules with potential applications in drug development and materials science (Haines, VanZanten, Cuneo, Miller, Andrews, Carlson, Harrington, Kiefer, Mason, Pigza, & Murphree, 2011).

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3-(4-propoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-2-11-25-17-8-5-16(6-9-17)7-10-20(22)21-13-19(14-21)27(23,24)15-18-4-3-12-26-18/h3-6,8-9,12,19H,2,7,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDDPVGAQJYTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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